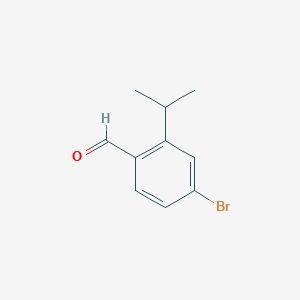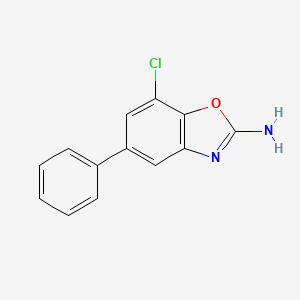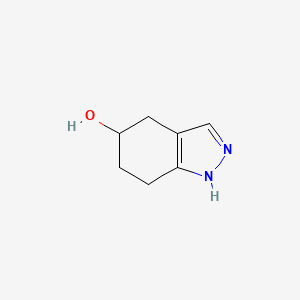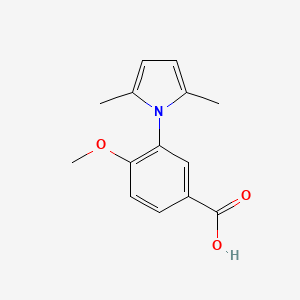
4-Bromo-2-isopropylbenzaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Applications
4-Bromo-2-isopropylbenzaldehyde is utilized in the synthesis of indenols and indanones through catalytic cyclic vinylpalladation of aromatic aldehydes. This process involves consecutive intermolecular carbopalladation with internal alkynes, followed by intramolecular nucleophilic vinylpalladation of the aldehyde function, resulting in indenol derivatives. Elevated temperatures further isomerize these to corresponding indanones, suggesting a mechanism for this vinylpalladation of aromatic aldehydes (Gevorgyan, Yamamoto, & Quan, 1999).
The chemical serves as a crucial substrate for synthesizing a diverse array of compounds with potential biological, medicinal, and material applications, particularly under palladium-catalyzed conditions. The review by Ghosh and Ray (2017) underlines the advancements in the field of bromovinyl aldehyde chemistry, focusing on methods utilizing these substrates (Ghosh & Ray, 2017).
Catalysis and Chemical Reactions
This compound reacts with arylhydrazines under specific conditions, involving a palladium catalyst and phosphorus chelating ligands, to yield 1-aryl-1H-indazoles. This process is noted for its good yields and the potential for further chemical transformations (Cho et al., 2004).
The compound also plays a role in the carbonylative cyclization of primary amines under carbon monoxide pressure, leading to the formation of isoindolin-1-ones. This process is facilitated by a palladium catalyst and highlights the compound's versatility in complex organic syntheses (Cho & Ren, 2009).
Multi-Component Reactions
- In a multi-component reaction strategy, this compound is involved in synthesizing alkynyl/alkenyl-substituted pyridine derivatives. This one-pot process leverages a Pd-mediated Sonogashira/Heck coupling process and opens avenues for developing new cyanopyridine-based compound libraries and other chemical entities (Bodireddy, Reddy, & Kumar, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXITAWUSFVYAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)

![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)





![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)

![3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1526204.png)
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)
![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)
